![molecular formula C18H25NO4 B5686198 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as BOAA, is a synthetic compound that has been used extensively in scientific research. BOAA has unique chemical properties that make it an ideal candidate for studying the mechanisms of action of various physiological and biochemical processes.
Mecanismo De Acción
The exact mechanism of action of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is not fully understood. However, it is known to interact with various receptors and ion channels in the brain, including NMDA receptors, GABA receptors, and voltage-gated calcium channels. This compound has been shown to increase the release of glutamate and acetylcholine, while decreasing the release of GABA.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to cause oxidative stress and induce apoptosis in neuronal cells. This compound has also been shown to affect the levels of various neurotransmitters in the brain, including glutamate, GABA, and acetylcholine. Additionally, this compound has been shown to affect calcium signaling in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. This compound is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, there are also some limitations to using this compound in lab experiments. For example, its effects on different neurotransmitter systems can be complex and difficult to interpret. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to the development of these diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on different neurotransmitter systems. Finally, there is potential for the development of novel therapeutic agents based on this compound, particularly for the treatment of neurological disorders.
Métodos De Síntesis
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzyl bromide with N-Boc-1,6-diaminohexane, followed by deprotection of the Boc group and acylation with 2-(benzyloxy)acetic acid. The resulting compound is then subjected to a spirocyclization reaction using trifluoroacetic acid to yield this compound.
Aplicaciones Científicas De Investigación
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have both excitatory and inhibitory effects on various neurotransmitter systems, including glutamate, GABA, and acetylcholine. This compound has also been used to study the effects of oxidative stress on neuronal function and to investigate the role of calcium channels in neurotransmitter release.
Propiedades
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-16-7-4-12-23-18(16)8-10-19(11-9-18)17(21)14-22-13-15-5-2-1-3-6-15/h1-3,5-6,16,20H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVZBFEHRBCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)COCC3=CC=CC=C3)OC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)

![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)
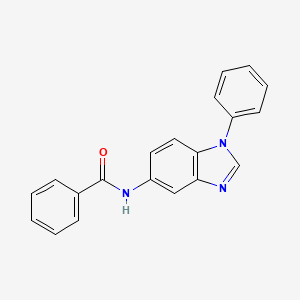
![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)
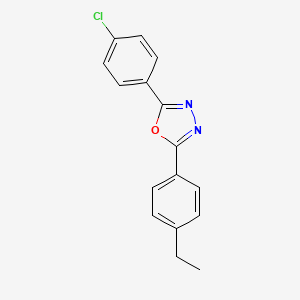
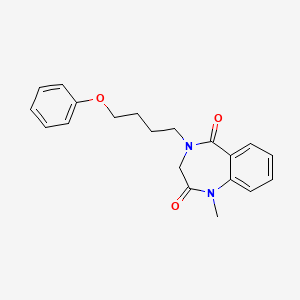
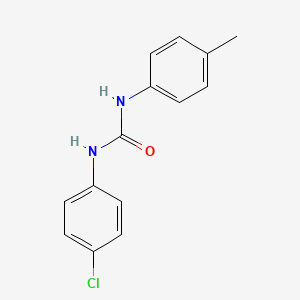
![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)
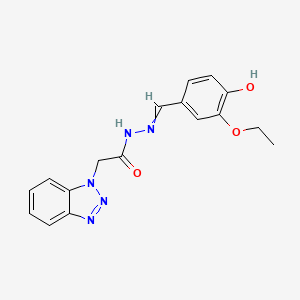
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)
![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)